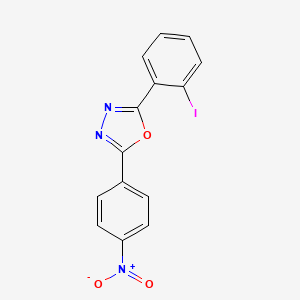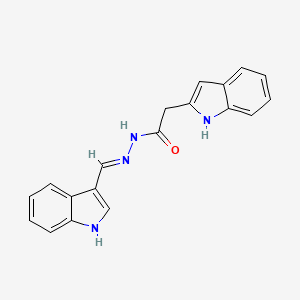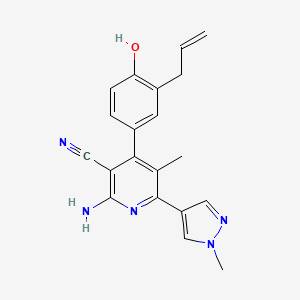
2-(2-iodophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Descripción general
Descripción
2-(2-iodophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-iodophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-iodobenzohydrazide with 4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-iodophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used for reducing the nitrophenyl group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used, although specific examples for this compound are limited.
Major Products
Substitution: Products will vary depending on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: The major product of reduction is 2-(2-iodophenyl)-5-(4-aminophenyl)-1,3,4-oxadiazole.
Aplicaciones Científicas De Investigación
2-(2-iodophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-(2-iodophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to its observed biological effects. The nitrophenyl group can participate in electron transfer reactions, while the iodophenyl group may facilitate binding to specific proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- 2-(2-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- 2-(2-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Uniqueness
2-(2-iodophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts
Propiedades
IUPAC Name |
2-(2-iodophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8IN3O3/c15-12-4-2-1-3-11(12)14-17-16-13(21-14)9-5-7-10(8-6-9)18(19)20/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHWWVSGWYQBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-1-(2-{2-[(2-methyl-1H-indol-3-yl)methylene]hydrazino}-2-oxoethyl)-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B3736667.png)
![5,5-dimethyl-2-{1-[2-(6-phenanthridinyl)hydrazino]ethylidene}-1,3-cyclohexanedione](/img/structure/B3736672.png)
![ethyl 5-[(Z,3E)-3-amino-2-cyano-3-(phenylhydrazinylidene)prop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B3736675.png)

![5-bromo-4-chloro-2-[(E)-morpholin-4-yliminomethyl]-1H-indol-3-ol](/img/structure/B3736682.png)
![(3Z)-3-[[3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylidene]indene-1,2-dione](/img/structure/B3736685.png)
![2-methyl-7-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3736693.png)

![2-(dimethylamino)-7-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3736716.png)
![Methyl 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate](/img/structure/B3736720.png)
![[4-(diethylamino)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B3736737.png)

![dimethyl {3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B3736742.png)
![methyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B3736745.png)
